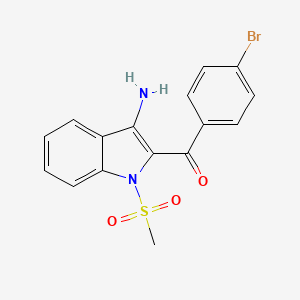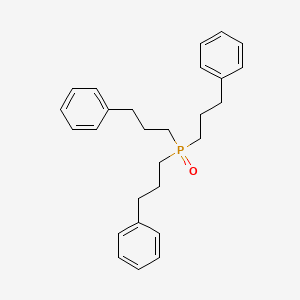
Tris(3-phenylpropyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-phenylpropyl)phosphine oxide is a chemical compound with the molecular formula C27H33OP and a molecular weight of 404.537 g/mol It is a member of the phosphine oxide family, characterized by the presence of a phosphorus atom bonded to three phenylpropyl groups and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-phenylpropyl)phosphine oxide typically involves the reaction of 3-phenylpropylphosphine with an oxidizing agent. One common method is the oxidation of tris(3-phenylpropyl)phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tris(3-phenylpropyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to tris(3-phenylpropyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(3-phenylpropyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(3-phenylpropyl)phosphine oxide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Industry: Used in the synthesis of advanced materials and as a flame retardant in polymers.
Mecanismo De Acción
The mechanism by which tris(3-phenylpropyl)phosphine oxide exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in catalysis, the compound can stabilize transition states and lower activation energies, enhancing reaction rates .
Comparación Con Compuestos Similares
Tris(3-hydroxypropyl)phosphine oxide: Similar structure but with hydroxyl groups instead of phenyl groups.
Tris(2-carboxyethyl)phosphine oxide: Contains carboxyethyl groups, used as a reducing agent in biochemistry.
Triphenylphosphine oxide: Contains phenyl groups directly bonded to the phosphorus atom, widely used in organic synthesis.
Uniqueness: Tris(3-phenylpropyl)phosphine oxide is unique due to the presence of phenylpropyl groups, which provide distinct steric and electronic properties compared to other phosphine oxides. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C27H33OP |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3-[bis(3-phenylpropyl)phosphoryl]propylbenzene |
InChI |
InChI=1S/C27H33OP/c28-29(22-10-19-25-13-4-1-5-14-25,23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18H,10-12,19-24H2 |
Clave InChI |
VNPJOKYNZNDLIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCP(=O)(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



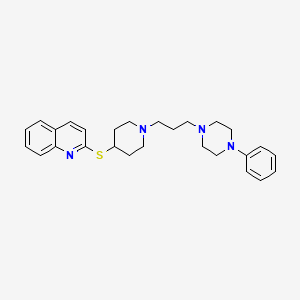
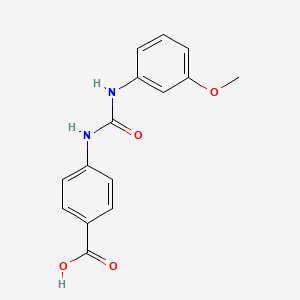
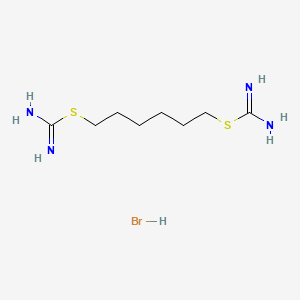
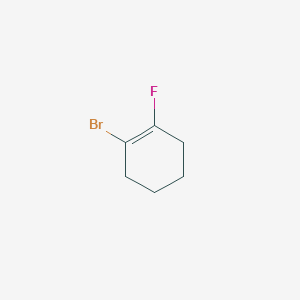


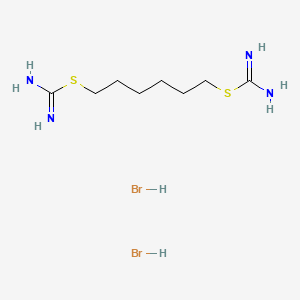
![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)

![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)

